molecular formula C9H11NO4S B1322712 3-[Methyl(methylsulfonyl)amino]benzoic acid CAS No. 89469-46-5

3-[Methyl(methylsulfonyl)amino]benzoic acid

Cat. No.: B1322712
CAS No.: 89469-46-5
M. Wt: 229.26 g/mol
InChI Key: ZOCROBQKZVFBCU-UHFFFAOYSA-N
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Description

3-[Methyl(methylsulfonyl)amino]benzoic acid is an organic compound with the molecular formula C9H11NO4S. It is known for its unique chemical structure, which includes a benzoic acid core substituted with a methyl(methylsulfonyl)amino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Methyl(methylsulfonyl)amino]benzoic acid typically involves the reaction of 3-aminobenzoic acid with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonamide, which is then methylated to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of appropriate solvents to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

3-[Methyl(methylsulfonyl)amino]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[Methyl(methylsulfonyl)amino]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[Methyl(methylsulfonyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[Methyl(methylsulfonyl)amino]benzoic acid is unique due to the presence of both the methyl and sulfonylamino groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-[methyl(methylsulfonyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4S/c1-10(15(2,13)14)8-5-3-4-7(6-8)9(11)12/h3-6H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOCROBQKZVFBCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC(=C1)C(=O)O)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80623675
Record name 3-[(Methanesulfonyl)(methyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80623675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89469-46-5
Record name 3-[(Methanesulfonyl)(methyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80623675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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